molecular formula C23H20N2OS2 B12467862 2-methyl-N-{2-[(4-methylbenzyl)sulfanyl]-1,3-benzothiazol-6-yl}benzamide

2-methyl-N-{2-[(4-methylbenzyl)sulfanyl]-1,3-benzothiazol-6-yl}benzamide

Cat. No.: B12467862
M. Wt: 404.6 g/mol
InChI Key: HCFKEHIMKULNRB-UHFFFAOYSA-N
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Description

2-methyl-N-{2-[(4-methylbenzyl)sulfanyl]-1,3-benzothiazol-6-yl}benzamide is a complex organic compound that belongs to the class of benzothiazole derivatives. Benzothiazoles are known for their diverse biological activities and are widely studied in medicinal chemistry for their potential therapeutic applications .

Preparation Methods

The synthesis of 2-methyl-N-{2-[(4-methylbenzyl)sulfanyl]-1,3-benzothiazol-6-yl}benzamide typically involves multi-step reactions. One common synthetic route includes the following steps:

Industrial production methods may involve similar steps but are optimized for large-scale synthesis, including the use of continuous flow reactors and automated systems to ensure high yield and purity.

Chemical Reactions Analysis

2-methyl-N-{2-[(4-methylbenzyl)sulfanyl]-1,3-benzothiazol-6-yl}benzamide undergoes various chemical reactions, including:

Common reagents and conditions used in these reactions include organic solvents like dichloromethane, catalysts such as palladium on carbon, and temperature control to optimize reaction rates and yields. Major products formed from these reactions depend on the specific reagents and conditions used.

Scientific Research Applications

2-methyl-N-{2-[(4-methylbenzyl)sulfanyl]-1,3-benzothiazol-6-yl}benzamide has several scientific research applications:

    Chemistry: It is used as a building block in the synthesis of more complex organic molecules and as a ligand in coordination chemistry.

    Biology: The compound is studied for its potential as an antimicrobial and anticancer agent due to its ability to interact with biological macromolecules.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases, including cancer and infectious diseases.

    Industry: It is used in the development of new materials with specific properties, such as polymers and dyes.

Mechanism of Action

The mechanism of action of 2-methyl-N-{2-[(4-methylbenzyl)sulfanyl]-1,3-benzothiazol-6-yl}benzamide involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes and receptors, inhibiting their activity and leading to various biological effects. For example, it may inhibit the activity of certain kinases involved in cell signaling pathways, thereby exerting anticancer effects .

Comparison with Similar Compounds

2-methyl-N-{2-[(4-methylbenzyl)sulfanyl]-1,3-benzothiazol-6-yl}benzamide can be compared with other benzothiazole derivatives, such as:

The uniqueness of this compound lies in its specific substituents, which confer distinct biological activities and chemical reactivity compared to other benzothiazole derivatives.

Properties

Molecular Formula

C23H20N2OS2

Molecular Weight

404.6 g/mol

IUPAC Name

2-methyl-N-[2-[(4-methylphenyl)methylsulfanyl]-1,3-benzothiazol-6-yl]benzamide

InChI

InChI=1S/C23H20N2OS2/c1-15-7-9-17(10-8-15)14-27-23-25-20-12-11-18(13-21(20)28-23)24-22(26)19-6-4-3-5-16(19)2/h3-13H,14H2,1-2H3,(H,24,26)

InChI Key

HCFKEHIMKULNRB-UHFFFAOYSA-N

Canonical SMILES

CC1=CC=C(C=C1)CSC2=NC3=C(S2)C=C(C=C3)NC(=O)C4=CC=CC=C4C

Origin of Product

United States

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